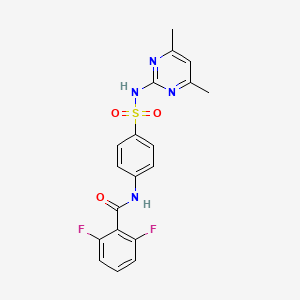

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide

Description

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide is a benzamide-sulfonamide hybrid compound characterized by a 2,6-difluorobenzamide core linked to a sulfamoylphenyl group substituted with a 4,6-dimethylpyrimidin-2-yl moiety.

Properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O3S/c1-11-10-12(2)23-19(22-11)25-29(27,28)14-8-6-13(7-9-14)24-18(26)17-15(20)4-3-5-16(17)21/h3-10H,1-2H3,(H,24,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGPQVZESOTUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures, such as 2-amino-4,6-dimethylpyrimidine, can act as nucleophiles, suggesting a possible interaction mechanism.

Biochemical Pathways

Compounds with similar structures have been found to be active against certain bacteria, suggesting that they may interfere with bacterial metabolic pathways.

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H22N4O4S

- Molecular Weight : 426.49 g/mol

- CAS Number : 328027-12-9

The compound features a pyrimidine ring substituted with a sulfamoyl group, which is known to enhance biological activity by modulating enzyme interactions.

The primary mechanism of action for N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide involves inhibition of specific enzymes related to cancer proliferation pathways. It has been studied for its ability to inhibit Wnt/β-catenin signaling, a crucial pathway in colorectal cancer progression.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines such as SW480 and HCT116. The IC50 values reported are as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide | SW480 | 2 |

| N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide | HCT116 | 0.12 |

These values indicate a strong potential for this compound as an anticancer agent, particularly in targeting β-catenin-mediated pathways .

Anticancer Properties

In vivo studies using xenograft models have shown that treatment with N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide significantly reduces tumor growth. The compound not only inhibited tumor proliferation but also decreased the expression of proliferation markers such as Ki67 .

Metabolic Stability

The metabolic stability of the compound was assessed using human and mouse liver microsomes. Results indicated that N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide exhibited higher metabolic stability compared to standard reference compounds like 5-FU. This characteristic is advantageous for drug development as it may lead to prolonged therapeutic effects .

Case Studies

- Colorectal Cancer Model : In a study involving BALB/C nu/nu mice implanted with HCT116 cells, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within the tumor tissues .

- Comparison with Other Compounds : When compared to other known inhibitors in similar studies, N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide showed superior efficacy against colorectal cancer cell lines. It outperformed both conventional chemotherapeutics and novel agents under investigation .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4,6-dimethylpyrimidin-2-yl group distinguishes it from commercial pesticides like teflubenzuron (halogenated phenyl) or flufenoxuron (phenoxy-trifluoromethyl). Pyrimidine rings often enhance binding to biological targets via π-π interactions .

- Fluorine atoms in the 2,6-positions of the benzamide core are conserved across analogs, likely improving metabolic stability and lipophilicity .

Urease Inhibitors with Benzamide-Sulfonamide Scaffolds

Compounds from share structural motifs with the target compound but are optimized for urease inhibition (Table 2):

Key Observations :

- The target compound’s 4,6-dimethylpyrimidin-2-yl group contrasts with urease inhibitors featuring isoxazole or dichlorophenyl substituents. Pyrimidine-based sulfonamides may exhibit different enzyme-binding kinetics compared to heterocyclic variants .

- Higher melting points (e.g., 241–248°C for 13 ) correlate with crystalline stability, which could influence formulation in drug development .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: Fluorine atoms at the 2,6-positions enhance stability but may reduce solubility compared to non-fluorinated analogs .

- Pyrimidine vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.